molecular formula C12H22O2 B592382 10-Undecenoic Acid Methyl-d3 Ester CAS No. 774610-27-4

10-Undecenoic Acid Methyl-d3 Ester

Cat. No.: B592382
CAS No.: 774610-27-4
M. Wt: 201.324
InChI Key: KISVAASFGZJBCY-BMSJAHLVSA-N
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Description

10-Undecenoic Acid Methyl-d3 Ester is a deuterated form of 10-Undecenoic Acid Methyl Ester, which is an unsaturated fatty acid ester. This compound is characterized by the presence of a double bond between the tenth and eleventh carbon atoms in the undecenoic acid chain, and a methyl ester functional group at the terminal end. The deuterium labeling (d3) is used for various analytical and research purposes, providing a unique isotopic signature that can be detected using mass spectrometry and other techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenoic Acid Methyl-d3 Ester typically involves the esterification of 10-Undecenoic Acid with deuterated methanol (CD3OD). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This involves the use of continuous flow reactors and efficient separation techniques to isolate the desired ester from the reaction mixture. The use of deuterated methanol in large quantities is a key consideration in the cost and feasibility of industrial production .

Chemical Reactions Analysis

Types of Reactions

10-Undecenoic Acid Methyl-d3 Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Undecenoic Acid Methyl-d3 Ester is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 10-Undecenoic Acid Methyl-d3 Ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its distribution and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of 10-Undecenoic Acid Methyl-d3 Ester lies in its deuterium labeling, which provides distinct advantages in analytical and research applications. The isotopic signature allows for precise detection and quantification in complex mixtures, making it a valuable tool in various scientific fields .

Properties

CAS No.

774610-27-4

Molecular Formula

C12H22O2

Molecular Weight

201.324

IUPAC Name

trideuteriomethyl undec-10-enoate

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3/i2D3

InChI Key

KISVAASFGZJBCY-BMSJAHLVSA-N

SMILES

COC(=O)CCCCCCCCC=C

Synonyms

10-Hendecenoic Acid Methyl-d3 Ester;  Maskod MNS 01-10-d3;  Methyl-d3 10-Undecenoate;  Methyl-d3 10-Undecylenate;  Methyl-d3 Undec-10-enoate;  Methyl-d3 Undec-10-enylate;  Methyl-d3 Undecenoate;  NSC 1273-d3;  Undecylenic Acid Methyl-d3 Ester

Origin of Product

United States

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